4-Chloro-3-oxobutyric acid

説明

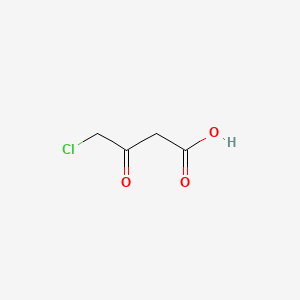

4-Chloro-3-oxobutyric acid (CAS: 28593-34-2) is a chlorinated β-keto carboxylic acid with the molecular formula C₄H₅ClO₃ and a molecular weight of 136.53 g/mol . It is characterized by a ketone group at the C3 position and a chlorine substituent at C4, alongside a carboxylic acid moiety. Key identifiers include:

- ChemSpider ID: 106895

- EINECS: 248-665-8

- Synonyms: α-Chloroacetoacetic acid, 4-Chloroacetoacetic acid .

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of esters, amides, and heterocyclic compounds. Its reactivity stems from the electrophilic ketone and the labile chlorine atom, enabling nucleophilic substitutions and condensations.

特性

IUPAC Name |

4-chloro-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTNTYHJFWMUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182128 | |

| Record name | 4-Chloro-3-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27807-84-7 | |

| Record name | 4-Chloro-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27807-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-oxobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027807847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 4-chloro-3-oxobutanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

生化学分析

Biochemical Properties

4-Chloro-3-oxobutyric acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as dehydrogenases and transaminases, which are involved in various metabolic pathways. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions. For instance, this compound can act as a substrate for certain dehydrogenases, resulting in the reduction or oxidation of the compound and subsequent production of metabolic intermediates .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism. Additionally, it can alter cellular metabolism by acting as a metabolic intermediate in various biochemical pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing the catalysis of specific reactions. Conversely, it can also activate other enzymes by serving as a cofactor or substrate, facilitating the catalysis of biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound. In vivo studies have demonstrated that long-term exposure to this compound can result in changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes, such as enhancing energy metabolism and reducing oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in the use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and glycolysis. It interacts with enzymes such as dehydrogenases and transaminases, which catalyze the conversion of the compound into various metabolic intermediates. These interactions can influence metabolic flux and the levels of specific metabolites within the cell. For example, this compound can be converted into acetoacetate, a key intermediate in the TCA cycle, thereby affecting energy production and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For instance, this compound can be transported into mitochondria, where it participates in metabolic reactions. The localization and accumulation of the compound within cells can influence its activity and function, as well as its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, this compound can be localized to the mitochondria, where it participates in energy metabolism and other biochemical reactions. The activity and function of the compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules .

生物活性

4-Chloro-3-oxobutyric acid (C4H5ClO3) is a compound of significant interest in biochemical research due to its involvement in various metabolic pathways and its interactions with enzymes. This article provides an overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and dosage effects, supported by data tables and relevant case studies.

This compound acts as a substrate for several enzymes, particularly dehydrogenases and transaminases. These enzymes play crucial roles in metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. The compound's ability to form enzyme-substrate complexes facilitates the catalysis of biochemical reactions, influencing metabolic flux within cells.

Table 1: Enzyme Interactions of this compound

| Enzyme Type | Interaction Type | Effect on Metabolism |

|---|---|---|

| Dehydrogenases | Substrate | Reduction/Oxidation reactions |

| Transaminases | Substrate | Amino acid metabolism |

| Kinases | Inhibition/Activation | Signal transduction pathways |

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression. It has been shown to affect the expression of genes related to oxidative stress response and energy metabolism. For instance, studies indicate that this compound can enhance energy metabolism while reducing oxidative stress at low concentrations.

Molecular Mechanism

At the molecular level, this compound interacts with biomolecules through specific binding interactions. These interactions can lead to either enzyme inhibition or activation depending on the context. For example, it may inhibit certain enzymes by binding to their active sites or act as a cofactor for others.

Case Study: Enzyme Kinetics

A study explored the enzyme kinetics of lactate dehydrogenase (LDH) in the presence of this compound. Results indicated that the compound inhibited LDH activity at higher concentrations while enhancing it at lower doses, demonstrating a dose-dependent effect on enzyme activity .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage in animal models:

- Low Doses : Beneficial effects on metabolic processes, including enhanced energy metabolism and reduced oxidative stress.

- High Doses : Toxic effects leading to cellular damage and disruption of metabolic pathways.

Table 2: Dosage Effects Observed in Animal Studies

| Dosage Range (mg/kg) | Observed Effect |

|---|---|

| 1 - 10 | Enhanced energy metabolism |

| 10 - 50 | Reduced oxidative stress |

| >50 | Cellular damage and toxicity |

Metabolic Pathways

This compound is involved in critical metabolic pathways. It can be converted into acetoacetate, a key intermediate in the TCA cycle, thus affecting energy production within cells. Its role as a metabolic intermediate highlights its importance in maintaining cellular homeostasis.

Transport and Distribution

The transport of this compound within cells is mediated by specific transporters that facilitate its movement across cellular membranes. Its accumulation in organelles like mitochondria is crucial for its function in metabolic reactions.

科学的研究の応用

Synthesis and Reactivity

4-Chloro-3-oxobutyric acid can be synthesized through several methods, including the hydrolysis of its acyl chloride derivative. Its reactivity is primarily attributed to the presence of the chloro and keto functional groups, making it a versatile intermediate in organic synthesis.

Organic Synthesis

This compound serves as a crucial building block for synthesizing various organic compounds, particularly in the production of agrochemicals such as insecticides, herbicides, and fungicides. Its ability to undergo nucleophilic substitution reactions allows for the formation of esters and amides, which are essential in creating more complex molecules used in different industries .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a precursor for synthesizing pharmaceutical intermediates. Research has indicated its potential in developing novel drug candidates, particularly those targeting specific enzyme pathways. For instance, derivatives of this compound have shown significant enzyme inhibition properties, suggesting therapeutic applications against diseases like cancer .

Biochemical Studies

This compound also plays a role in biochemical studies where it is used to modify biomolecules. By introducing the 4-chloro-3-oxobutanoyl group onto substrates, researchers can observe changes in enzyme activity and protein interactions, aiding in understanding biochemical pathways and mechanisms .

Agrochemical Development

The compound's application extends to agrochemicals where it is involved in synthesizing new pesticides and herbicides. Its reactivity allows for the modification of existing chemical structures to enhance efficacy and reduce environmental impact .

Case Studies and Research Findings

Several studies highlight the utility of this compound in various contexts:

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example, reaction with ethanol in the presence of sulfuric acid produces ethyl 4-chloro-3-oxobutanoate, a precursor for pharmaceutical intermediates .

| Reaction | Conditions | Yield |

|---|---|---|

| Ethyl ester formation | H₂SO₄ catalyst, reflux | 85–92% |

| Methyl ester formation | DCC/DMAP, RT | 78% |

Condensation Reactions

The β-keto group participates in Claisen-like condensations. In one industrial application, condensation with amines in polyphosphoric acid (PPA) yielded heterocyclic compounds such as pyridopyrimidinones .

Key example :

-

Reaction with 5,6-dichloropyridin-2-amine in PPA at 110°C produced 6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (31% yield) .

Reduction Reactions

The ketone moiety can be selectively reduced to form chiral alcohols. Enzymatic reductions using recombinant E. coli cells expressing carbonyl reductases achieved enantioselective synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with >99% ee .

| Temperature | Substrate (g/L) | (R)-ECHB Yield |

|---|---|---|

| 30°C | 9.7 | 62.4% |

| 20°C | 0.5 | 95.2% |

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles such as amines or thiols. For instance, reaction with benzylamine in dichloromethane yielded 4-(benzylamino)-3-oxobutyric acid derivatives .

Biochemical Transformations

4-Chloro-3-oxobutyric acid serves as a substrate for dehydrogenases and transaminases. In vitro studies demonstrate its role in metabolic pathways, where it is converted to 3-hydroxybutyrate derivatives through NADH-dependent reductions.

Enzyme Interactions :

| Enzyme | Reaction Type | Product |

|---|---|---|

| Lactate dehydrogenase | Reduction | 4-Chloro-3-hydroxybutyric acid |

| Alanine transaminase | Amination | 4-Chloro-3-aminobutyric acid |

Oxidative Decarboxylation

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the acid undergoes decarboxylation to form 4-chloro-3-oxopropane derivatives.

Halogen Exchange Reactions

Fluorine can replace chlorine in the presence of fluorinating agents like KF/18-crown-6, yielding 4-fluoro-3-oxobutyric acid derivatives.

類似化合物との比較

Comparison with Structurally Related Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues of 4-Chloro-3-oxobutyric Acid

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₄H₅ClO₃ | 136.53 | 28593-34-2 | Carboxylic acid, ketone, Cl |

| Ethyl 4-chloro-3-oxobutyrate | C₆H₉ClO₃ | 164.59 | 638-07-3 | Ester, ketone, Cl |

| Methyl 4-chloro-3-oxobutyrate | C₅H₇ClO₃ | 150.56 | N/A | Ester, ketone, Cl |

| 4-Chloro-3-oxobutyryl chloride | C₄H₄Cl₂O₂ | 154.97 | 41295-64-1 | Acid chloride, ketone, Cl |

| This compound anilide | C₁₀H₁₀ClNO₃ | 227.65 | N/A | Anilide, ketone, Cl |

| 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric acid | C₁₀H₈ClFO₃ | 230.62 | 62903-16-6 | Carboxylic acid, aryl-Cl, ketone |

Esters (Ethyl and Methyl Derivatives)

- Ethyl 4-chloro-3-oxobutyrate (CAS: 638-07-3) is widely used in Wittig reactions to synthesize phosphoranes, critical for olefination processes . Its ester group enhances lipophilicity, making it suitable for organic solvents.

Acid Chloride Derivative

- 4-Chloro-3-oxobutyryl chloride (CAS: 41295-64-1) is highly reactive, serving as an acylating agent in peptide synthesis and polymer chemistry. Its chloride group facilitates rapid nucleophilic attack .

Anilide Derivatives

- This compound anilide exhibits fungicidal activity, notably against Fusarium nivale and Tilletia tritici in agricultural applications . The anilide group enhances stability and bioavailability compared to the parent acid.

Aryl-Substituted Analogues

- The aryl group introduces steric and electronic effects that modulate target binding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Research Findings

- Synthetic Utility : The ethyl ester is a key precursor in synthesizing heterocycles like pyrroline-2,5-diones, which are investigated for calcium oxalate kidney stone inhibition .

- Biological Activity : The anilide derivative’s fungicidal efficacy was first documented in 1950, with modern studies exploring its mechanism against spore-forming pathogens .

- Safety Profile : Ethyl 4-chloro-3-oxobutyrate requires stringent handling (e.g., gloves, goggles) due to its toxicity and corrosivity .

準備方法

Chlorination of Acetoacetic Acid

One common method for synthesizing this compound involves the chlorination of acetoacetic acid. This process typically employs thionyl chloride as a chlorinating agent. The reaction proceeds as follows:

- Reagents : Acetoacetic acid, thionyl chloride.

- Reaction Conditions : The reaction is generally conducted under reflux conditions to facilitate the chlorination process.

- Yield : This method can yield high-purity products suitable for further transformations.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale chlorination processes optimized for high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Enzymatic Synthesis

Recent studies have explored enzymatic methods for synthesizing derivatives of this compound, such as ethyl (R)-4-chloro-3-hydroxybutanoate. This method employs recombinant Escherichia coli cells expressing specific enzymes to catalyze the reduction of ethyl 4-chloroacetoacetate:

- Reagents : Ethyl 4-chloroacetoacetate, recombinant E. coli.

- Reaction Conditions : The reaction is conducted under mild conditions using an energy source to regenerate NADH.

- Yield : Achieves high conversion rates with significant optical purity.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method for this compound:

| Method | Key Reagents | Conditions | Yield Characteristics |

|---|---|---|---|

| Chlorination of Acetoacetic Acid | Acetoacetic acid, thionyl chloride | Reflux | High purity; suitable for further reactions |

| Industrial Production | Acetoacetic derivatives | Continuous flow reactors | Optimized for large-scale production |

| Enzymatic Synthesis | Ethyl 4-chloroacetoacetate, E. coli | Mild conditions | High conversion and optical purity |

Research Findings on Preparation Methods

Research has shown that the choice of synthesis method can significantly impact the yield and purity of this compound:

Chlorination Method : Studies indicate that using thionyl chloride results in effective chlorination with minimal by-products, making it a preferred method in laboratory settings.

Industrial Techniques : Large-scale production methods have been developed that enhance efficiency and reduce costs by employing automated systems that precisely control reaction parameters.

Enzymatic Approaches : Recent advancements in biocatalysis have demonstrated that enzymatic methods can achieve high yields with fewer environmental concerns compared to traditional chemical methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-3-oxobutyric acid and its esters?

- Methodological Answer : The compound and its derivatives, such as ethyl 4-chloro-3-oxobutyrate, are typically synthesized via esterification or condensation reactions. For example, this compound ethyl ester can be prepared by reacting 4-chlorobutyric acid with ethanol under acidic conditions . Alternative routes involve γ-butyrolactone and ethanol, achieving yields up to 81% . Characterization often includes GC purity checks (>90%) and structural validation via NMR or IR spectroscopy .

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer : Proper safety protocols include using impervious gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. Engineering controls like closed systems and local exhaust ventilation are recommended. In case of exposure, immediate decontamination (e.g., flushing eyes with water) and medical consultation are critical .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for structural elucidation, identifying carbonyl (3-oxo) and chloro groups. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as nucleophilic substitution at the chloro group or keto-enol tautomerism. Molecular docking studies may predict binding affinities in pharmacological applications, though experimental validation is required .

Q. What challenges arise in crystallizing this compound derivatives, and how can they be addressed?

- Methodological Answer : Crystallization difficulties often stem from the compound's hygroscopic nature or polymorphism. Using slow evaporation in aprotic solvents (e.g., dichloromethane) at controlled temperatures improves crystal quality. SHELXL software (via X-ray diffraction data) refines crystal structures, though twinning or low-resolution data may require iterative refinement .

Q. How do reaction conditions influence byproduct formation in the synthesis of uracil derivatives from this compound ethyl ester?

- Methodological Answer : Side reactions, such as over-alkylation or hydrolysis, are minimized by optimizing stoichiometry (e.g., 1:1 molar ratio with hydrazine hydrate) and reaction time (typically 6–12 hours at 60–80°C). Monitoring via TLC or HPLC ensures intermediate stability. Impurities like 4-chloroaniline adducts can be removed via column chromatography .

Data Contradiction & Optimization

Q. Discrepancies in reported yields for ethyl 4-chloro-3-oxobutyrate synthesis: How should researchers reconcile these?

- Methodological Answer : Yield variations (e.g., 81% vs. lower values) may arise from differences in reactant purity, catalyst choice (e.g., H₂SO₄ vs. p-toluenesulfonic acid), or workup procedures. Systematic reproducibility studies under inert atmospheres (N₂/Ar) and controlled humidity are recommended. Cross-referencing protocols from multiple sources helps identify critical variables .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer : Storage under anhydrous conditions (desiccators with silica gel) at –20°C prevents hydrolysis. Adding stabilizers like hydroquinone (0.1% w/w) inhibits radical-mediated degradation. Periodic NMR or GC-MS analysis monitors stability .

Experimental Design

Q. Designing a kinetic study for the hydrolysis of this compound esters: Key parameters to consider?

- Methodological Answer :

Variables : pH (acidic vs. alkaline conditions), temperature (25–60°C), and solvent polarity (water vs. DMSO/water mixtures).

Analytical Tools : UV-Vis spectroscopy to track ester cleavage (λmax shifts) or HPLC for quantitative analysis.

Data Interpretation : Arrhenius plots to determine activation energy and rate constants. Compare with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。